molecular formula C12H15NO2Si B8383400 Methyl 2-((trimethylsilyl)ethynyl)isonicotinate

Methyl 2-((trimethylsilyl)ethynyl)isonicotinate

Cat. No.: B8383400
M. Wt: 233.34 g/mol
InChI Key: NXMSEONDBLINJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((trimethylsilyl)ethynyl)isonicotinate is a useful research compound. Its molecular formula is C12H15NO2Si and its molecular weight is 233.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NO2Si

Molecular Weight

233.34 g/mol

IUPAC Name

methyl 2-(2-trimethylsilylethynyl)pyridine-4-carboxylate

InChI

InChI=1S/C12H15NO2Si/c1-15-12(14)10-5-7-13-11(9-10)6-8-16(2,3)4/h5,7,9H,1-4H3

InChI Key

NXMSEONDBLINJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-bromoisonicotinate (216 g, 1 mol), dry acetonitrile (1.7 L), ethynyl(trimethyl)silane (117 g, 1.2 mol), diisopropylamine (122 g, 1.2 mol), and dichlorobis(triphenylphosphine)palladium (36 g, 0.05 mol) were placed into a well dried three necked flask which was twice purged with a stream of nitrogen. The reaction mixture was stirred for 0.5 hours, cooled to 10° C. and copper iodide (19 g, 0.1 mol) was added under a stream of nitrogen. At 20° C., the reaction mixture became thick and black and an exotherm was observed which was followed by formation of a precipitate. After the addition of copper iodide, the reaction mixture was stirred for further 2 hours at ambient temperature. The precipitated residue was separated by filtration and twice washed with diethyl ether (800 mL). The filtrate was washed with saturated ammonium chloride (2×300 mL) and brine (2×300 mL). After drying over sodium sulfate, the solvent was evaporated. The residue was purified using a silica gel column, eluting with hexane followed by 5% ethyl acetate in petroleum ether to yield 191 g (82%) of methyl 2-((trimethylsilyl)ethynyl)isonicotinate.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Quantity
122 g
Type
reactant
Reaction Step Three
Quantity
36 g
Type
catalyst
Reaction Step Four
Quantity
19 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
1.7 L
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.